3-(N-methylamino)aniline-4-sulfonic acid
Description
3-(N-Methylamino)aniline-4-sulfonic acid is a sulfonated aromatic amine derivative with a methylamino group (-NHCH₃) at the 3-position and a sulfonic acid (-SO₃H) group at the 4-position of the aniline ring. While direct references to this compound are absent in the provided evidence, its structural analogs and derivatives are well-documented. Sulfonated anilines, such as sulfanilic acid (aniline-4-sulfonic acid, CAS 121-57-3), are widely used in dyes, conductive polymers, and analytical chemistry . The introduction of a methylamino group at the 3-position likely modifies solubility, electronic properties, and reactivity compared to simpler sulfonated anilines.
Properties
Molecular Formula |
C7H10N2O3S |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
4-amino-2-(methylamino)benzenesulfonic acid |
InChI |
InChI=1S/C7H10N2O3S/c1-9-6-4-5(8)2-3-7(6)13(10,11)12/h2-4,9H,8H2,1H3,(H,10,11,12) |
InChI Key |
VXAOMQMMCGVYOO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)N)S(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural analogs and their properties based on evidence:
Key Observations:
- Electronic Effects: The methylamino group in 3-(N-methylamino)aniline-4-sulfonic acid may act as an electron donor, contrasting with the electron-withdrawing nitro group in 4-amino-3-nitrobenzenesulfonic acid. This difference could influence reactivity in electrophilic substitution reactions .
- Solubility: Sulfonic acid groups enhance water solubility, as seen in sulfanilic acid. The methylamino group may further improve solubility in polar solvents compared to methoxy or nitro substituents .
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